2-Methyl-1H-benzimidazole-5-carbonitrile chemical properties
2-Methyl-1H-benzimidazole-5-carbonitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1H-benzimidazole-5-carbonitrile
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically significant agents. This guide provides a comprehensive technical overview of 2-Methyl-1H-benzimidazole-5-carbonitrile, a derivative featuring key functional groups that are attractive for drug design and development. We will explore its synthesis from readily available precursors, delve into its predicted physicochemical and spectroscopic properties based on analogous structures, analyze its chemical reactivity, and discuss its potential applications within the pharmaceutical landscape. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile heterocyclic compound.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This structural motif is isosteric to purine, allowing it to interact with a wide range of biological targets, including enzymes and receptors. Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive properties.[1] Marketed drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole feature this core structure, underscoring its therapeutic importance.[2]
2-Methyl-1H-benzimidazole-5-carbonitrile (CAS No. 92443-13-5) is a specific derivative that combines three key structural features:
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The benzimidazole core , providing the foundational scaffold for biological interactions.
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A methyl group at the 2-position , which can enhance binding affinity through hydrophobic interactions and influence the compound's metabolic profile.
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A nitrile (cyano) group at the 5-position , a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, or a synthetic handle for further molecular elaboration.
This guide will systematically detail the chemical attributes of this promising molecule.
Synthesis and Mechanistic Rationale
The synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile can be efficiently achieved via a two-step sequence involving the reduction of a nitro-precursor followed by a classical Phillips condensation reaction.[3][4] This approach is robust and utilizes well-established chemical transformations.
Step 1: Synthesis of 3,4-Diaminobenzonitrile (Precursor)
The key starting material, 3,4-diaminobenzonitrile, is prepared by the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. The causality behind this step is the selective reduction of the nitro group to an amine in the presence of a nitrile and another amine, a transformation for which palladium on carbon (Pd/C) is a highly effective and selective catalyst.[5][6]
Experimental Protocol: Synthesis of 3,4-Diaminobenzonitrile
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To a solution of 4-amino-3-nitrobenzonitrile (10.0 g, 61.3 mmol) in methanol (150 mL) in a suitable pressure vessel, add 10% Palladium on carbon (1.0 g, 10% w/w).
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Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen gas to 50 psi.
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Stir the reaction mixture vigorously at room temperature (25°C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
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Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile as a solid, which can be used in the next step without further purification.[5][6]
Step 2: Phillips Condensation to form 2-Methyl-1H-benzimidazole-5-carbonitrile
The Phillips condensation is a reliable method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][7] In this step, 3,4-diaminobenzonitrile is cyclized with acetic acid. The acidic medium protonates the carbonyl group of acetic acid, activating it for nucleophilic attack by one of the amino groups. An intramolecular cyclization and subsequent dehydration yield the stable aromatic benzimidazole ring.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile
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Combine 3,4-diaminobenzonitrile (5.0 g, 37.5 mmol) and glacial acetic acid (25 mL) in a round-bottom flask equipped with a reflux condenser.
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Add 4 M hydrochloric acid (10 mL) to the mixture.
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Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4 hours.
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After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water (200 mL).
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Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
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The resulting precipitate is the crude product. Collect the solid by vacuum filtration.
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Wash the solid with cold water (3 x 50 mL).
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Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Methyl-1H-benzimidazole-5-carbonitrile.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-Methyl-1H-benzimidazole-5-carbonitrile is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data
The following table summarizes key calculated and reference properties.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃ | Calculated |
| Molecular Weight | 157.18 g/mol | Calculated |
| Exact Mass | 157.0640 g/mol | Calculated |
| CAS Number | 92443-13-5 | Supplier Data |
| Predicted logP | 1.8 ± 0.3 | Predicted |
| Melting Point | Not Reported | - |
| Reference MP (2-Methyl-1H-benzimidazole) | 175-177 °C | [8] |
| Reference MP (3,4-Diaminobenzonitrile) | 144-148 °C |
Spectroscopic Characterization (Predicted)
Structural elucidation relies on standard spectroscopic techniques. The expected data are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, aromatic, and N-H protons. Based on data for 2-methyl-1H-benzimidazole, the methyl protons should appear as a sharp singlet around δ 2.6 ppm.[8] The N-H proton will be a broad singlet, typically downfield (> δ 12 ppm in DMSO-d₆). The aromatic region will be more complex due to the nitrile substituent. We expect three signals: a singlet for the proton at C4 (adjacent to the nitrile), and two doublets for the protons at C6 and C7. The electron-withdrawing nature of the nitrile group will likely shift the C4 and C6 protons further downfield compared to the unsubstituted parent compound.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the nine unique carbon atoms in the structure. Key predicted signals include the methyl carbon (~15 ppm), the nitrile carbon (~118-120 ppm), and the C2 carbon of the imidazole ring (~152 ppm), with the remaining six signals corresponding to the aromatic carbons.[9]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. The most characteristic and diagnostic peak will be the sharp, strong absorption from the nitrile (C≡N) stretch, expected in the 2230-2210 cm⁻¹ region. Other key absorptions include a broad N-H stretch around 3400-3200 cm⁻¹, C-H stretches for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹ respectively, and C=N/C=C stretching vibrations in the 1650-1450 cm⁻¹ fingerprint region.[8][10]
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Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of 158.0718. The primary fragmentation pattern would likely involve the loss of HCN from the molecular ion, a common fragmentation for aromatic nitriles, followed by fragmentation of the stable benzimidazole core.
Chemical Reactivity and Mechanistic Logic
The reactivity of 2-Methyl-1H-benzimidazole-5-carbonitrile is governed by the interplay of its three main components: the nucleophilic imidazole nitrogen, the aromatic benzene ring, and the electrophilic nitrile group.
Reactions at the Imidazole Nitrogen
The N-H proton of the imidazole ring is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, making N-alkylation and N-acylation common and predictable reactions.[11] This is a critical reaction for modulating the compound's physicochemical properties, such as solubility and lipophilicity, which is a key strategy in drug design.[12]
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Causality: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) ensures complete deprotonation of the imidazole NH over other potentially reactive sites. The resulting benzimidazolide anion then readily attacks an alkyl halide (e.g., methyl iodide, benzyl bromide) via an Sₙ2 mechanism to yield the N-alkylated product.[13]
Reactions of the Nitrile Group
The cyano group is a versatile synthetic handle that can undergo several important transformations.[14]
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Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-Methyl-1H-benzimidazole-5-carboxylic acid). This transformation is valuable as carboxylic acids are important functional groups for interacting with biological targets.
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Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-2-methyl-1H-benzimidazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic amino group, providing another point for derivatization or for forming salt bridges with biological receptors.
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Cycloaddition: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring . The tetrazole is a well-known bioisostere for the carboxylic acid group, often providing improved metabolic stability and pharmacokinetic properties.
Reactions on the Benzene Ring
Electrophilic aromatic substitution on the benzimidazole ring is possible, but the regioselectivity is influenced by both the fused imidazole ring and the substituents. The benzimidazole system itself directs electrophiles to the 4 and 7 positions. However, the nitrile group is a strong deactivating and meta-directing group.[15] This makes electrophilic substitution on the benzene portion of the molecule challenging and likely to require harsh conditions.
Applications in Drug Development
The structure of 2-Methyl-1H-benzimidazole-5-carbonitrile is highly relevant to modern drug discovery. The benzimidazole core acts as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.
The strategic placement of the methyl and nitrile groups allows for fine-tuning of a compound's Structure-Activity Relationship (SAR). The nitrile group, in particular, is a common feature in many modern drugs. It can participate in hydrogen bonding, occupy specific pockets in a protein's active site, and its metabolic conversion to an amide or carboxylic acid can be a key part of a drug's activity or clearance pathway.
Given the known activities of benzimidazole derivatives, this compound could serve as a valuable starting point or intermediate for developing novel agents in several therapeutic areas:
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Oncology: Many benzimidazole derivatives are investigated as kinase inhibitors or DNA-intercalating agents.[1]
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Infectious Diseases: The scaffold is known to produce potent antiviral, antifungal, and antibacterial agents.[16]
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Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties.[16]
Conclusion
2-Methyl-1H-benzimidazole-5-carbonitrile represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through well-documented and high-yielding methodologies. While direct experimental characterization is limited in the public domain, its chemical properties can be confidently predicted, providing a solid foundation for its use in further research. Its inherent reactivity at multiple sites—the imidazole nitrogen and the nitrile group—offers a rich platform for the generation of diverse chemical libraries. As a derivative of a proven privileged scaffold, this compound stands as a valuable building block for the discovery of next-generation therapeutic agents.
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